molecular formula C10H9FN2O2 B11077302 Methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate

Methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11077302
M. Wt: 208.19 g/mol
InChI Key: VBCBMQNVIMPXPN-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a methyl group in the structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization and esterification. One common method includes:

    Condensation Reaction: 2-aminopyridine reacts with an aldehyde in the presence of a catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core.

    Esterification: The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully chosen to minimize environmental impact and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity, while the imidazo[1,2-a]pyridine core provides structural stability. This compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the fluorine and methyl groups.

    3-Fluoroimidazo[1,2-a]pyridine: Lacks the methyl group.

    5-Methylimidazo[1,2-a]pyridine: Lacks the fluorine atom.

Uniqueness: Methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity. These modifications make it more effective in various applications compared to its analogues.

Properties

IUPAC Name

methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6-4-3-5-7-12-8(10(14)15-2)9(11)13(6)7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCBMQNVIMPXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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